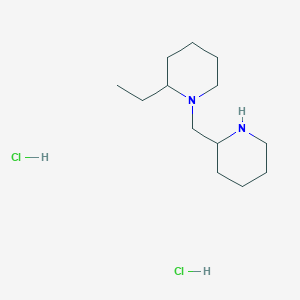

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

描述

属性

IUPAC Name |

2-ethyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-2-13-8-4-6-10-15(13)11-12-7-3-5-9-14-12;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNAQCXVEQRTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common method includes the reaction of 2-ethylpiperidine with piperidinylmethyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

科学研究应用

Chemistry

- Building Block : It serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Reactions : The compound is employed as a reagent in various organic reactions, contributing to the development of new synthetic methodologies.

Biology

- Biological Interactions : Research indicates that 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride interacts with neurotransmitter receptors and enzymes, influencing biological systems' activities.

- Pharmacological Studies : Its potential effects on cellular receptors make it a subject of interest for pharmacological research, particularly concerning its role in modulating neurotransmission.

Medicine

- Therapeutic Potential : Ongoing studies are investigating its potential therapeutic applications, including analgesic and neuroprotective properties.

- Drug Development : The compound is being explored for its utility in drug discovery processes, particularly targeting pain management and neurological disorders.

Industry

- Specialty Chemicals Production : It finds application in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

Case Studies

Several case studies have highlighted the pharmacological profile of this compound:

- Analgesic Efficacy : A study demonstrated that related piperidine derivatives exhibited analgesic properties comparable to established opioids in animal models, indicating significant potential for pain management.

- Neuroprotective Properties : Research showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its use as a neuroprotective agent.

- Behavioral Studies : Behavioral assays indicated anxiolytic effects similar to benzodiazepines but without sedation, showcasing a favorable side effect profile that could be beneficial in treating anxiety disorders.

Research Findings

Recent findings have focused on the structure-activity relationship (SAR) of piperidine derivatives:

- SAR Insights : Modifications to the piperidine ring significantly affect receptor binding affinity. For instance, adding alkyl groups enhances lipophilicity and improves blood-brain barrier penetration.

- Pharmacokinetics : Studies reveal that this compound has a favorable metabolic profile with moderate half-life, supporting once-daily dosing in potential therapeutic applications.

作用机制

The mechanism of action of 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Positional Isomerism: The 2- vs.

- Heterocycle Replacement : Replacing piperidinyl with pyrrolidinyl (5-membered ring) reduces molecular weight and increases ring strain, which may influence conformational flexibility and bioavailability .

- Functional Group Variation: Compounds like 13b (3′,4′-ethylenedioxybenzyloxyimino) demonstrate how aromatic substituents impact melting points and hygroscopicity, with 13b exhibiting a sharp melting point (190–192°C) compared to hygroscopic analogs like 13a .

Physicochemical and Pharmacological Profiles

- Melting Points and Stability : Derivatives with bulky aromatic groups (e.g., 13b) show higher melting points, suggesting enhanced crystalline stability. In contrast, aliphatic substituents (e.g., ethyl) may lower melting points, favoring liquid formulations .

- Regulatory and Safety Profiles : While the target compound lacks specific regulatory data, analogs like 4-(Diphenylmethoxy)piperidine HCl (CAS 65214-86-0) are tracked under EPA and ATSDR frameworks, highlighting the importance of substituent-driven toxicity evaluations .

- Therapeutic Potential: Vapitadine dihydrochloride (CAS 279253-83-7), a spiro-piperidine derivative, demonstrates clinical use in atopic dermatitis, underscoring the role of bicyclic amines in dermatological therapies. Structural parallels suggest possible applications for the target compound in neurological or inflammatory disorders .

生物活性

Overview

2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound is structurally related to other piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperidine derivatives often exhibit affinity for opioid receptors, serotonin receptors, and dopamine receptors, which play crucial roles in pain modulation and mood regulation.

Target Receptors

- Opioid Receptors : These are key targets for analgesic compounds. The interaction with μ-opioid receptors can result in significant pain relief.

- Serotonin Receptors : Involvement with 5-HT receptors may contribute to mood enhancement and anxiolytic effects.

- Dopamine Receptors : Modulation of dopaminergic pathways can influence reward mechanisms and have implications in treating disorders like depression and addiction.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available studies:

Case Studies

Several case studies have explored the pharmacological profile of piperidine derivatives, including the compound :

- Analgesic Efficacy : A study evaluated the analgesic properties of a related piperidine derivative in a rat model. The compound demonstrated an ED50 value comparable to established opioids, suggesting strong analgesic potential.

- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a neuroprotective agent.

- Behavioral Studies : In behavioral assays, administration of the compound showed anxiolytic effects similar to those of benzodiazepines without the associated sedation, indicating a favorable side effect profile.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of piperidine derivatives to enhance their therapeutic efficacy. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring have been shown to significantly affect receptor binding affinity and selectivity. For example, adding alkyl groups can enhance lipophilicity and improve blood-brain barrier penetration.

- Pharmacokinetics : Studies indicate that the compound has a favorable metabolic profile with moderate half-life, allowing for once-daily dosing in potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of piperidine-derived dihydrochlorides typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 2-(Piperidin-2-yl)pyridine dihydrochloride are synthesized by reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at 60–70°C . For the target compound, introducing the ethyl and piperidinylmethyl groups may require alkylation of a piperidine precursor followed by HCl salt formation. Optimization includes adjusting stoichiometry, temperature, and reaction time, with purity monitored via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization involves:

- NMR (¹H/¹³C) to confirm structural integrity, focusing on ethyl group protons (δ ~1.2–1.5 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm).

- HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization).

- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ for free base).

- Elemental analysis to verify stoichiometry of the dihydrochloride salt .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, buffer pH). To address this:

- Dose-response curves : Compare EC₅₀/IC₅₀ values under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays).

- Target specificity profiling : Use radioligand binding assays or CRISPR-edited cells to confirm interactions with intended receptors/enzymes.

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What strategies are effective in improving the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the dihydrochloride form.

- Lyophilization : Freeze-dry aliquots for long-term storage and reconstitute fresh before use.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC .

Q. What computational methods are used to model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., LSD1 or monoamine transporters).

- MD simulations : GROMACS or AMBER simulate ligand-protein dynamics over nanosecond timescales to assess conformational stability.

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。